2,4-Dibromo-5-fluoro-3-nitropyridine
Overview
Description
2,4-Dibromo-5-fluoro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5HBr2FN2O2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
The synthesis of 2,4-Dibromo-5-fluoro-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 5-fluoro-3-nitropyridine, followed by further bromination to achieve the desired 2,4-dibromo substitution pattern . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2,4-Dibromo-5-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dibromo-5-fluoro-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluoro-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of bromine, fluorine, and nitro groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
2,4-Dibromo-5-fluoro-3-nitropyridine can be compared with other similar compounds, such as:
2,5-Dibromo-3-nitropyridine: Similar in structure but lacks the fluorine atom, which can affect its chemical properties and reactivity.
2,4-Dibromo-3-nitropyridine: Lacks the fluorine atom, making it less electron-withdrawing and potentially less reactive in certain reactions.
2,4-Difluoro-3-nitropyridine: Contains fluorine atoms instead of bromine, which can significantly alter its reactivity and applications.
Properties
IUPAC Name |
2,4-dibromo-5-fluoro-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2FN2O2/c6-3-2(8)1-9-5(7)4(3)10(11)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKHOWBZNXYATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624548 | |
Record name | 2,4-Dibromo-5-fluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-91-1 | |
Record name | 2,4-Dibromo-5-fluoro-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-5-fluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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